

Unveiling Farobin A: A Technical Guide to Its Natural Source and Isolation

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Compound of Interest		
Compound Name:	Farobin A	
Cat. No.:	B12370229	Get Quote

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This in-depth technical guide provides a comprehensive overview of **Farobin A**, a C-glycosyl flavone with noteworthy anti-inflammatory properties. The document details its natural origin, a step-by-step isolation protocol, and an exploration of its biological activity, presenting all quantitative data in structured tables and methodologies with clarity for reproducibility.

Natural Source of Farobin A

Farobin A is a naturally occurring flavonoid found in the leaves of Fargesia robusta, a species of bamboo.[1] This compound, along with its counterpart Farobin B, has been successfully isolated from the hydroalcoholic extract of the plant's leaves. Flavonoids, in general, are a diverse group of polyphenolic compounds widely present in various parts of plants, including leaves, flowers, and fruits, and are known for their broad range of biological activities.[2][3][4][5]

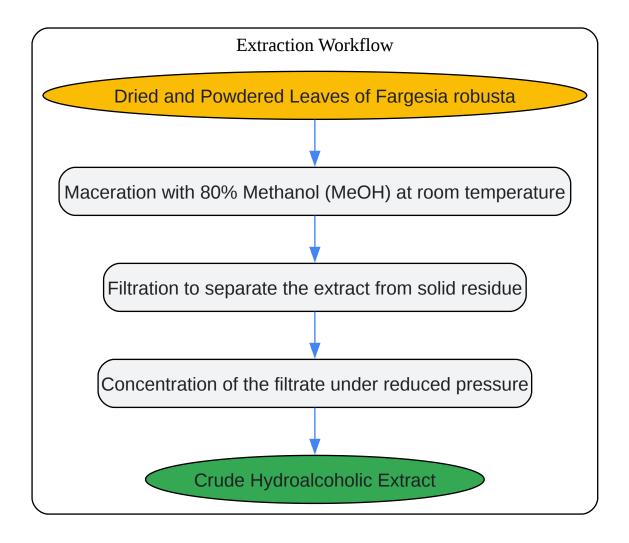
Isolation of Farobin A from Fargesia robusta

The isolation of **Farobin A** from the leaves of Fargesia robusta is a multi-step process involving extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of C-glycosyl flavones from plant materials.

Experimental Protocol: Extraction

A detailed workflow for the extraction of **Farobin A** is outlined below.





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Figure 1: Extraction Workflow for Farobin A.

Methodology:

- Plant Material Preparation: The leaves of Fargesia robusta are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.
- Solvent Extraction: The powdered leaf material is macerated with 80% aqueous methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the flavonoids.
- Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris.
 The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield

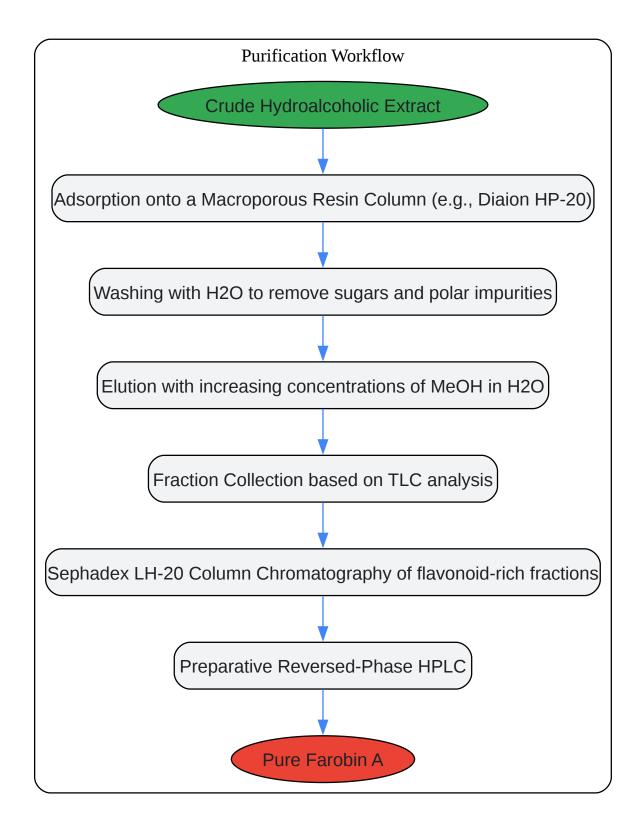


the crude hydroalcoholic extract.

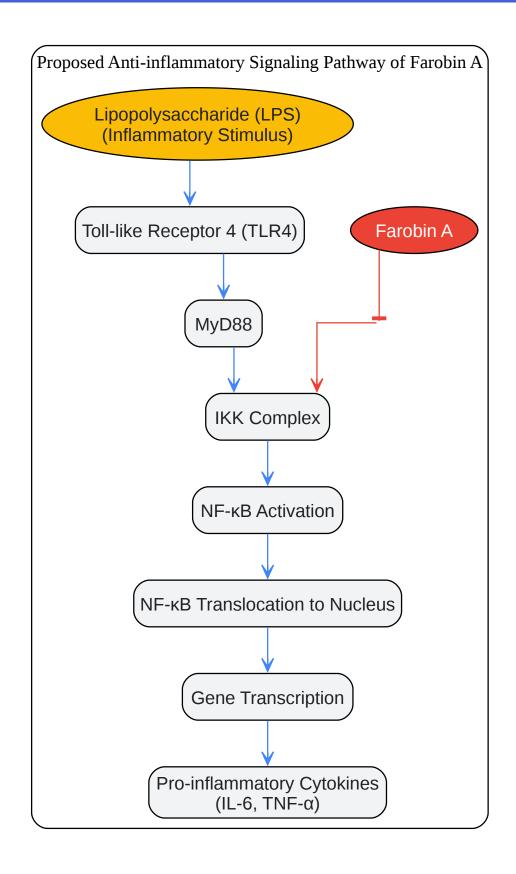
Experimental Protocol: Chromatographic Purification

The purification of **Farobin A** from the crude extract involves multiple chromatographic steps.









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